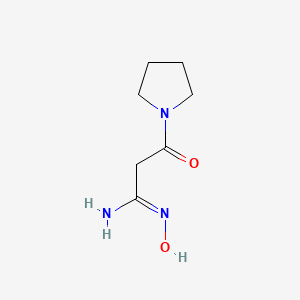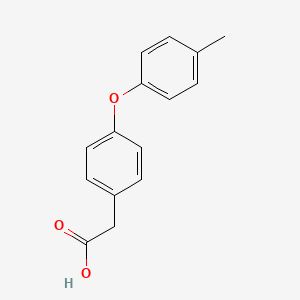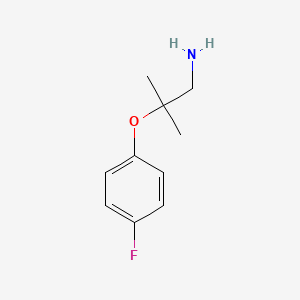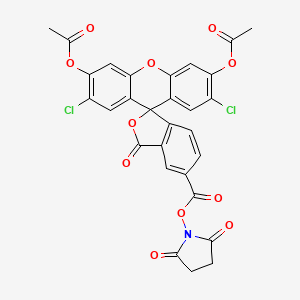![molecular formula C13H19N3O2 B6352428 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane CAS No. 1153484-33-3](/img/structure/B6352428.png)
1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane is a chemical compound belonging to the diazepane family.
Mechanism of Action
Target of Action
The primary target of 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane is the θ-class of glutathione S-transferases (GSTs) . GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound interacts with its target, the θ-class of GSTs, by acting as a substrate . It is used to identify many kinetic parameters (Km, Kcat) for hGST T1-1 variants . This interaction results in the activation of the human θ-class glutathione transferase T1-1 enzyme .
Biochemical Analysis
Biochemical Properties
1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of NADH-oxidase, an enzyme involved in cellular respiration and energy production . This modulation can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit NADH-oxidase activity, leading to a decrease in ROS production . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may also involve conjugation reactions, where it is modified to enhance its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane typically involves the reaction of 4-nitrophenylethylamine with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane: Unique due to its specific structure and properties.
4-Nitrophenylchloroformate: Similar in containing the nitrophenyl group but differs in its functional groups and applications.
1,3,4-Thiadiazole Derivatives: Share some structural similarities but have different chemical properties and applications.
Uniqueness: this compound stands out due to its unique combination of the diazepane ring and the nitrophenyl group, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-16(18)13-4-2-12(3-5-13)6-10-15-9-1-7-14-8-11-15/h2-5,14H,1,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWRTKSALBQMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)
![methyl 3-{[(furan-2-yl)methyl]amino}butanoate](/img/structure/B6352352.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)
![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)
![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)
![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)


![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B6352424.png)


